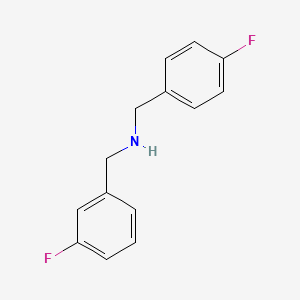

N-(3-Fluorobenzyl)-4-fluorobenzylamine

Description

N-(3-Fluorobenzyl)-4-fluorobenzylamine is a fluorinated benzylamine derivative characterized by two benzyl groups substituted with fluorine atoms at the 3- and 4-positions of their respective aromatic rings, linked via an amine group. Fluorine substitution enhances lipophilicity, metabolic stability, and electronic properties, making it valuable in drug design .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-13-6-4-11(5-7-13)9-17-10-12-2-1-3-14(16)8-12/h1-8,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGVNAFDKNWLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-4-fluorobenzylamine typically involves the reaction of 3-fluorobenzylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)-4-fluorobenzylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity

N-(3-Fluorobenzyl)-4-fluorobenzylamine has been investigated for its potential as an anticancer agent. Compounds with similar structures have been shown to inhibit protein kinases, which are crucial in cancer cell signaling pathways. Specifically, research indicates that fluorinated benzylamines can serve as effective inhibitors of oncogenic pathways, making them promising candidates for drug development against various cancers .

Case Study:

A study highlighted the synthesis of fluorinated benzylamines and their evaluation as inhibitors of specific kinases involved in cancer progression. The results demonstrated that these compounds exhibited significant inhibitory activity, with some derivatives showing IC50 values in the nanomolar range, indicating potent anticancer properties .

1.2. Neurological Disorders

Research has also explored the use of this compound in treating neurological disorders. Its structural similarity to known neurotransmitter modulators suggests potential efficacy in modulating neurochemical pathways .

Case Study:

One study focused on the synthesis of fluorinated derivatives for targeting neurotransmitter receptors. The findings indicated that certain modifications to the benzylamine structure enhanced binding affinity and selectivity towards specific receptors, paving the way for future therapeutic applications in neuropharmacology .

Radiopharmaceutical Applications

2.1. PET Imaging

this compound is being explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). The incorporation of fluorine-18 into benzylamine derivatives allows for the creation of radiotracers that can visualize biological processes in vivo .

Data Table: Synthesis of Radiolabeled Compounds

| Compound Name | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| 18F-labeled folate | Reaction with α- and γ-carboxyl groups | 85 | PET imaging |

| 18F-N-(3-Fluorobenzyl)amine | Transition metal-assisted reduction | 90 | Cancer diagnostics |

Material Science Applications

3.1. Polymer Chemistry

The unique properties of this compound make it a valuable building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, which are critical for high-performance materials .

Case Study:

Research has demonstrated that polymers synthesized using fluorinated benzylamines exhibit improved mechanical properties and thermal stability compared to their non-fluorinated counterparts. This has implications for developing advanced materials for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-4-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylamine Derivatives

N-(4-Bromobenzylidene)-4-bromobenzylamine

- Structure : Features bromine atoms at the 4-position of both benzyl groups.

- Molecular Weight : 264.2 g/mol (vs. ~220 g/mol estimated for the fluoro analog).

- Key Differences : Bromine’s larger atomic size and polarizability increase molecular weight and alter electronic properties compared to fluorine. This compound is used in oxidative coupling reactions .

N-(4-Chlorobenzyl)-4-chlorobenzaldimine

- Structure : Chlorine substituents at the 4-position.

- Key Differences : Chlorine’s intermediate electronegativity between F and Br affects reactivity in condensation reactions. Higher melting points compared to fluoro analogs due to stronger intermolecular forces .

Data Table 1: Halogen-Substituted Benzylamines

Functionalized N-(4-Fluorobenzyl) Derivatives

N-(4-Fluorobenzyl)-1-methoxypropan-2-amine Hydrochloride

- Structure : Includes a methoxy group and a secondary amine.

- Key Differences : The methoxy group enhances hydrophilicity and hydrogen-bonding capacity, improving solubility in aqueous media. Used in pharmacological studies targeting neurological receptors .

N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

- Structure : Spirocyclic moiety and acetamide group.

- The acetamide group increases polarity, affecting bioavailability .

Data Table 2: Functionalized Fluorobenzylamine Derivatives

Fluorinated Aromatic Amides

N-(3-Fluorophenyl)-4-hydroxybenzamide

- Structure : Fluorine at the 3-position with a hydroxybenzamide group.

- The hydroxy group enhances binding to polar targets, such as kinases or GPCRs .

Biological Activity

N-(3-Fluorobenzyl)-4-fluorobenzylamine is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article presents a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzylamine core with fluorine substituents at the 3 and 4 positions on the benzene rings. The presence of fluorine atoms can significantly influence the compound's biological properties, including its lipophilicity, metabolic stability, and interaction with biological targets.

Biological Activity Overview

The compound has been primarily studied for its effects on various cancer cell lines and its potential as a kinase inhibitor. The following sections summarize key findings related to its biological activity.

1. Anticancer Activity

This compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. In vitro studies have indicated that compounds with similar structures exhibit significant anti-proliferative effects against EGFR-mutant NSCLC cells.

- Case Study : A study reported that analogues of this compound demonstrated IC50 values in the low micromolar range against NSCLC cell lines, indicating potent growth inhibition compared to standard treatments .

2. Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression.

- NEK4 Inhibition : Research indicates that this compound analogues can inhibit never in mitosis A-related kinase 4 (NEK4), a kinase overexpressed in various cancers. The inhibition of NEK4 has been linked to reduced cell viability in cancer models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzyl groups significantly affect biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency against cancer cells |

| Para vs. Meta Substitution | Variability in kinase inhibition potency |

| Chain Length Variation | Optimal chain lengths enhance activity |

These findings suggest that careful tuning of substituents can lead to compounds with enhanced therapeutic profiles.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Inhibitory Potency : Studies have shown that structural analogues with fluorinated benzyl groups exhibit improved inhibitory potency against target kinases compared to non-fluorinated counterparts .

- Selectivity : The selectivity profile of these compounds indicates moderate selectivity over other kinases, suggesting potential for targeted therapies in NSCLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.